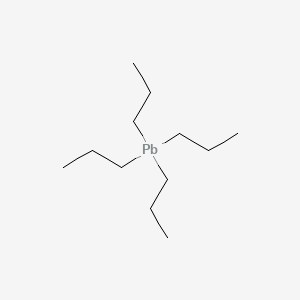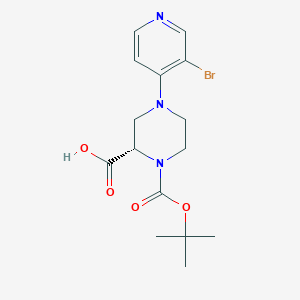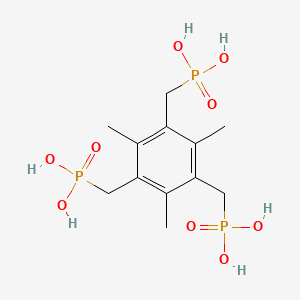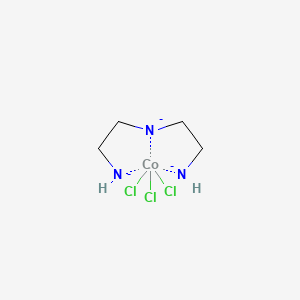
Bis(tributyltin) sulfosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate is an organotin compound with the molecular formula C31H58O6SSn2. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of tin atoms bonded to organic groups, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate can be synthesized through the reaction of 4-hydroxybenzoic acid with tributyltin chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate ester, which is then sulfonylated using a sulfonyl chloride derivative. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
Applications De Recherche Scientifique
Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
Comparison
Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate is unique due to the presence of both tributyltin and sulfonyl groups, which impart distinct chemical properties. Compared to tributyltin chloride and tributyltin oxide, it has enhanced reactivity and versatility in organic synthesis. The sulfonyl group also provides additional sites for chemical modification, making it a valuable reagent in various applications.
Propriétés
Numéro CAS |
4419-22-1 |
|---|---|
Formule moléculaire |
C31H58O6SSn2 |
Poids moléculaire |
796.3 g/mol |
Nom IUPAC |
tributylstannyl 2-hydroxy-5-tributylstannyloxysulfonylbenzoate |
InChI |
InChI=1S/C7H6O6S.6C4H9.2Sn/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;6*1-3-4-2;;/h1-3,8H,(H,9,10)(H,11,12,13);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
KWFQHMKDEMNUQC-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)




